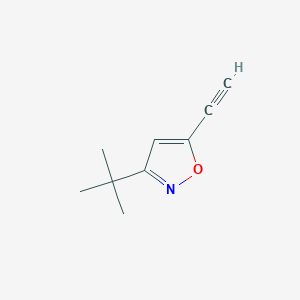![molecular formula C14H13BrN4O B2822683 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide CAS No. 1798539-48-6](/img/structure/B2822683.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves a variety of methods. For instance, one method involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is likely to be complex due to the presence of the imidazole moiety. Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The chemical reactions involving “this compound” are likely to be diverse due to the reactivity of the imidazole moiety. Imidazole has been known to show both acidic and basic properties .Applications De Recherche Scientifique
1. Heterocyclic Chemistry
The compound's relevance in heterocyclic chemistry is evident in its structural and functional characteristics. The imidazo[1,2-b]pyrazol component is significant in the synthesis of various heterocyclic compounds. For instance, the treatment of certain compounds with bromoacetaldehyde ethylene acetal yields tricyclic imidazobenzo-as-triazines, with structural variations like linear and angular isomers. This process, and the characterization of these compounds through spectroscopic methods like NMR, highlight the compound's importance in exploring and understanding the chemistry of heterocycles (Castillón, Meléndez, & Vilarrasa, 1982).
2. Stable N-Heterocyclic Carbenes
N-Heterocyclic carbenes (NHCs) play a crucial role in various chemical processes, including catalysis and material science. The imidazo[1,5-a]pyridine architecture is noted for its versatility in creating stable NHCs. These carbenes and their derivatives have been synthesized and characterized, demonstrating the adaptability and potential applications of compounds with the imidazo[1,5-a]pyridine skeleton in developing new materials and catalysts (Alcarazo et al., 2005).
3. Proton Conducting Polymers and Liquids
The structural component of imidazo and pyrazole has been utilized in developing proton conducting polymers and liquids. These materials exhibit characteristics similar to water-containing systems in terms of proton mobility and creation of protonic defects. However, they offer improved temperature stability and stronger Bronstedt base properties. These features make them suitable for applications in electrochemical cells, such as fuel cells and secondary batteries, underlining the potential of compounds like N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide in energy and material science (Kreuer et al., 1998).
4. Coordination Chemistry and Antioxidant Activity
In coordination chemistry, the imidazo and pyrazole components are integral to forming metal complexes with significant structural and functional diversity. Studies have synthesized and characterized various coordination complexes, shedding light on the structural intricacies and the role of hydrogen bonding in self-assembly processes. These complexes exhibit notable antioxidant activity, indicating the potential therapeutic applications of such compounds (Chkirate et al., 2019).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds or ionic interactions with key amino acid residues in the target proteins . This can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets . These can include pathways involved in inflammation, cancer, diabetes, and various infectious diseases .
Pharmacokinetics
It is known that imidazole derivatives are generally well absorbed and can be widely distributed throughout the body . Their metabolism can involve various enzymatic reactions, and they are typically excreted in the urine .
Result of Action
Given the broad range of targets and biological activities of imidazole derivatives, it can be expected that this compound would have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect its metabolism and excretion .
Propriétés
IUPAC Name |
3-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-12-3-1-2-11(10-12)14(20)16-6-7-18-8-9-19-13(18)4-5-17-19/h1-5,8-10H,6-7H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZDLAMDJKHFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2822602.png)

![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)
![N-((4-cyclohexylthiazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2822605.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2822610.png)

![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2822613.png)


![1-[(2-Chloro-6-fluorophenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2822617.png)

